
Tert-butyl Azetidine-1-carboxylate
Description
Tert-butyl azetidine-1-carboxylate (CAS 147621-21-4) is a protected azetidine derivative widely used in organic synthesis and medicinal chemistry. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic reactions. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and bioactive molecules due to its manageable reactivity and compatibility with diverse reaction conditions.
Properties
IUPAC Name |
tert-butyl azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-5-4-6-9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUERMGFVJPRMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302210 | |
Record name | 1-(tert-Butoxycarbonyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147621-21-4 | |
Record name | 1-(tert-Butoxycarbonyl)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147621-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azetidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl Azetidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with cyanomethyl phosphonate under basic conditions . Another method includes the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials such as benzylamine and utilizes a green oxidation reaction in a microchannel reactor to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl Azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Cyclization Reactions: It can form cyclic compounds through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Dimethylsulfoxonium methylide: Used in the synthesis of 1-arenesulfonylazetidines.
LDA (Lithium Diisopropylamide): Used for enolization at the 3-position.
Major Products Formed
The major products formed from these reactions include various substituted azetidines and azetidine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
Tert-butyl azetidine-1-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique structure allows for various modifications that can enhance the efficacy of drugs. For example, it has been employed in developing inhibitors for enzymes involved in metabolic pathways, which are critical for targeted therapy in diseases such as cancer and neurodegenerative disorders .
Case Study: Synthesis of Baricitinib
A notable application involves its use in synthesizing baricitinib, a JAK1/JAK2 inhibitor used for treating rheumatoid arthritis. The synthesis process utilizes this compound as an essential intermediate, showcasing its importance in pharmaceutical chemistry .
Agricultural Chemistry
Formulation of Agrochemicals
In agricultural chemistry, this compound is utilized to develop new agrochemicals, particularly pesticides. Its stability and effectiveness make it a preferred choice for creating formulations that can effectively control pests while minimizing environmental impact .
Data Table: Agrochemical Applications
Application Type | Description |
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Pesticides | Used in formulations targeting specific pests with minimal environmental toxicity. |
Herbicides | Serves as an intermediate in synthesizing herbicides that inhibit weed growth without harming crops. |
Material Science
Development of Novel Polymers
Researchers have explored the use of this compound in creating innovative polymers. Its properties contribute to improved durability and resistance to environmental factors, making it suitable for various applications in material science .
Case Study: Anionic Polymerization
A study demonstrated the anionic ring-opening polymerization (AROP) of this compound to produce linear poly(BocAz). This polymer exhibited unique properties that can be leveraged for industrial applications. However, the solubility issues encountered during polymerization highlight the need for further research to optimize conditions for high-molecular-weight polymers .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is instrumental in studying enzyme inhibition mechanisms. It aids scientists in understanding metabolic pathways and developing targeted therapies for various diseases .
Case Study: Imaging Monoacylglycerol Lipase
Research involving 11C-labeled azetidine-carboxylates showed promising results for imaging monoacylglycerol lipase (MAGL) through positron emission tomography (PET). This study demonstrated the potential of using azetidine derivatives as radiotracers for drug discovery and therapeutic monitoring .
Cosmetic Formulations
Stabilizer and Texture Enhancer
this compound is also used in cosmetic products due to its stabilizing properties and ability to enhance the texture of creams and lotions. Its incorporation into formulations improves product stability and user experience .
Mechanism of Action
The mechanism of action of tert-butyl Azetidine-1-carboxylate involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates that facilitate the formation of complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key derivatives of tert-butyl azetidine-1-carboxylate, highlighting structural modifications, physicochemical properties, and applications:
Key Structural and Functional Differences
Substituent Effects on Reactivity: Electrophilic Groups: Bromoethyl (CAS 1420859-80-8) and bromoimidazopyridine (CAS 1330765-09-7) substituents enhance electrophilicity, facilitating Suzuki-Miyaura and Buchwald-Hartwig couplings . Amino Groups: 3-Amino derivatives (CAS 1368087-42-6, 1262411-27-7) enable nucleophilic substitutions or reductive aminations, critical for drug discovery .
Physicochemical Properties :
- Lipophilicity : Aromatic substituents (e.g., imidazopyridine in CAS 1330765-09-7) increase log P values, improving blood-brain barrier permeability .
- Solubility : Hydroxymethyl (CAS 1262411-27-7) and carboxylic acid (CAS 228857-58-7) groups enhance aqueous solubility, beneficial for formulation .
Biological Relevance :
- Compounds with amide or heterocyclic moieties (e.g., CAS 1330765-09-7, ) show promise as kinase or protease inhibitors due to target binding interactions.
Biological Activity
Tert-butyl azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features an azetidine ring and a tert-butyl ester group, which contribute to its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 157.21 g/mol. Its structural characteristics enable it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The azetidine ring may facilitate binding to enzymes or receptors, modulating their activity. The compound's mechanism involves the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function and leading to various biological effects .
Biological Activity Overview
The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it may serve as a precursor for synthesizing bioactive molecules that exhibit significant biological activities. Below is a summary table highlighting the biological activities reported for this compound:
1. Antimicrobial Activity
A study highlighted the antimicrobial potential of this compound derivatives against several pathogenic bacteria. The derivatives demonstrated varying degrees of inhibition, suggesting that modifications to the azetidine structure could enhance efficacy .
2. Anticancer Properties
In vitro studies have shown that certain derivatives of this compound can inhibit the growth of cancer cells. For instance, one derivative was evaluated for its ability to induce apoptosis in human cancer cell lines, revealing promising results that warrant further investigation.
3. Enzyme Inhibition
Research into the enzyme inhibition capabilities of this compound has indicated that it can effectively modulate the activity of monoacylglycerol lipase (MAGL), an enzyme implicated in various metabolic disorders and cancer progression. The interaction was characterized using radiolabeled compounds, demonstrating high specificity and binding affinity .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other azetidine-based compounds, which can provide insights into its unique properties:
Compound Name | Molecular Formula | Key Features |
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Tert-butyl 3-aminoazetidine-1-carboxylate | Contains amino group; explored for drug development | |
Tert-butyl 3-cyanoazetidine-1-carboxylate | Cyano group instead of carboxylic acid; distinct reactivity | |
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate | Isothiocyanate functionality; potential for diverse reactions |
This comparison illustrates how variations in functional groups can influence biological activity and reactivity profiles.
Q & A
Q. Methodological Guidance
- ¹H/¹³C NMR : Key signals include tert-butyl carbamate (δ 1.4 ppm for CH₃, 80–85 ppm for C=O) and azetidine protons (δ 3.5–4.2 ppm) .
- LC-MS : Monitor for [M+H]⁺ ions and fragmentation patterns (e.g., loss of Boc group: m/z –100).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate) .
- IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ .
How can this compound derivatives be applied in medicinal chemistry?
Advanced Research Question
The scaffold serves as a constrained amine surrogate in kinase inhibitors (e.g., Baricitinib analogs) and GPCR modulators. For example, tert-butyl 3-(cyanomethyl)-3-(4-boronate-pyrazolyl)azetidine-1-carboxylate is a key intermediate in JAK1/2 inhibitor synthesis . Structure-activity relationship (SAR) studies leverage the azetidine’s ring strain to enhance target binding affinity by 10–100x compared to pyrrolidine analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.